molecular formula C26H22N4O2S2 B2670451 3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 2097937-73-8

3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No. B2670451
CAS RN: 2097937-73-8
M. Wt: 486.61
InChI Key: SPCBJDVMJSABJM-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H22N4O2S2 and its molecular weight is 486.61. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystal Structure Analysis : Studies, such as the one conducted by El‐Hiti et al. (2014), have detailed the crystal structure of related compounds, providing insights into molecular configurations and interactions. This knowledge is crucial for understanding the physical and chemical properties of such molecules (El‐Hiti et al., 2014).

  • Synthetic Methods : Research by Zaki et al. (2017) has explored convenient synthetic methods for creating new derivatives with similar structures. Such methods are vital for the development of novel compounds with potential applications in various fields (Zaki et al., 2017).

Pharmacological Activities

  • Antibacterial Properties : Ahmed et al. (2007) synthesized new quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties and evaluated their antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Ahmed et al., 2007).

  • Antituberculosis and Cytotoxicity Studies : Research by Chitra et al. (2011) on 3-heteroarylthioquinoline derivatives, including synthesis and evaluation against Mycobacterium tuberculosis, indicates potential use in tuberculosis treatment and cytotoxicity studies (Chitra et al., 2011).

Chemical Properties and Applications

  • Characterization and Analyses : Studies like the one by Dewangan et al. (2016) provide detailed characterization of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. These analyses help in understanding the chemical properties and potential applications of such compounds (Dewangan et al., 2016).

  • Antimicrobial Activities : Research by Bektaş et al. (2007) on new 1,2,4-triazole derivatives including synthesis and screening for antimicrobial activities, highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)27-26(30)34-16-23-28-24(29-32-23)19-11-13-20(33-2)14-12-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCBJDVMJSABJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

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